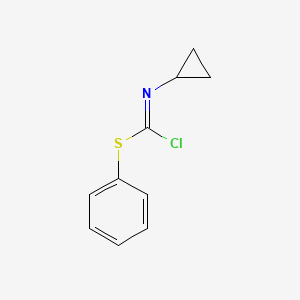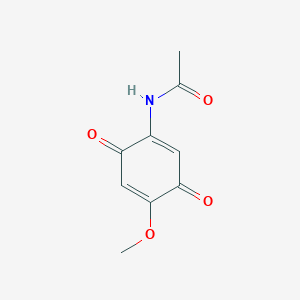![molecular formula C15H19NO B14281895 5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol CAS No. 160428-34-2](/img/structure/B14281895.png)
5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a cycloocta[b]indole core with a hydroxyl group at the 2-position and a methyl group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between 5,6,7,8,9,10-hexahydro-5-methylcyclohept[indole] and tosyl azide in carbon tetrachloride solution yields the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the target compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce various reduced derivatives of the indole ring.
Aplicaciones Científicas De Investigación
5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and indole ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
6,7,8,9,10,11-Hexahydro-5H-cycloocta[b]indole: Similar structure but lacks the hydroxyl and methyl groups.
5,6,7,8,9,10-Hexahydrobenzocyclooctene: Similar core structure but different functional groups.
®-(-)-4,4a,5,6,7,8-Hexahydro-4a-methyl-2(3H)-naphthalenone: Similar ring system but different substituents.
Uniqueness
The uniqueness of 5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol lies in its specific functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
160428-34-2 |
|---|---|
Fórmula molecular |
C15H19NO |
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
5-methyl-6,7,8,9,10,11-hexahydrocycloocta[b]indol-2-ol |
InChI |
InChI=1S/C15H19NO/c1-16-14-7-5-3-2-4-6-12(14)13-10-11(17)8-9-15(13)16/h8-10,17H,2-7H2,1H3 |
Clave InChI |
QCPWUOGDMGEFEI-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(CCCCCC2)C3=C1C=CC(=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


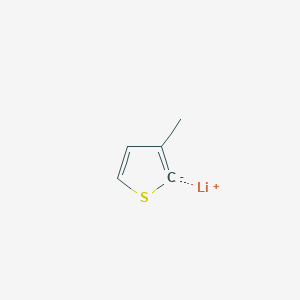
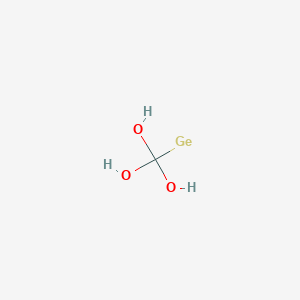

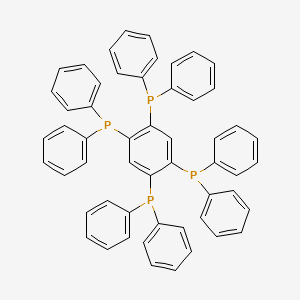
![Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]-](/img/structure/B14281836.png)


![N-{3-[Chloro(dimethyl)silyl]-2-methylpropyl}-N-methylprop-2-enamide](/img/structure/B14281853.png)
![Bis[(4-tert-butylphenyl)methyl] ethanedioate](/img/structure/B14281854.png)

![1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)-](/img/structure/B14281861.png)
